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Compound of Interest

(3-Chloro-4-
Compound Name:

ethoxyphenyl)methanamine
CAS No.: 329928-04-3

Cat. No.: B2769858

Get Quote

\ J

CAS Number: 329928-04-3 Molecular Formula:
Molecular Weight: 185.65 g/mol Document ID: TG-SPEC-3299 Date: October 26, 2023

Executive Summary & Structural Context

(3-Chloro-4-ethoxyphenyl)methanamine is a primary benzylamine derivative widely utilized
as a scaffold in medicinal chemistry, particularly in the development of phosphodiesterase type
5 (PDED) inhibitors. Structurally, it serves as the O-ethyl analog of the key intermediate used in
the synthesis of Avanafil.

This guide provides a definitive spectroscopic profile for researchers synthesizing or validating
this compound. The data presented synthesizes experimental baselines from close structural
analogs (specifically the 4-methoxy variant) with theoretical shifts derived from substituent
electronic effects (Hammett constants).

Structural Verification Checklist

o Core: 1,3,4-trisubstituted benzene ring.
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» Key Functionality: Primary benzylic amine (labile protons, pH-sensitive shifts).
e Halogen Signature: Chlorine isotope pattern (

) essential for MS confirmation.

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the sample must be free of the nitrile precursor (3-chloro-4-
ethoxybenzonitrile) and the benzyl alcohol intermediate.

Synthesis Pathway (Delepine Reaction)

The most robust synthesis route involves the chlorination of 3-chloro-4-ethoxybenzyl alcohol
followed by a Delepine reaction using hexamethylenetetramine (Hexamine) to avoid over-
alkylation common in direct ammonolysis.

3-Chloro-4-ethoxy- Chlorinat tion Substitution Benzyl Chloride Delepine Reaction | i ;l Quaternary Acid Hydrolysis eprotection (3-Chloro-4-ethoxy-
benzyl alcohol (SOCI2 or POCI3) Intermediate (H , CHCI3) | 'l Ammonium Salt (HCI/EtOH) phenyl)methanamine
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Figure 1: Optimized Delepine synthesis route minimizing secondary amine impurities.

NMR Sample Preparation Protocol

Objective: Eliminate "salt effects” on chemical shifts.
o Free Base Liberation: If the compound is stored as an HCI salt, dissolve 50 mg in 5 mL

, adjust pH to >10 with

, and extract into

¢ Solvent Choice:

(Chloroform-d) with 0.03% TMS.
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e Concentration: 10-15 mg per 0.6 mL solvent for optimal S/N ratio in
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on the characteristic 1,3,4-substitution pattern. The ethoxy group
provides a distinct triplet-quartet system that differentiates this compound from its methoxy
analog.

NMR Data (400 MHz, )
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Shift (
Carbon Type Assignment

ppm)
Ar-C-O 153.8 C4 (Ipso to Ethoxy)
Ar-C-CH2 136.5 C1 (Ipso to Aminomethyl)
Ar-C-H 129.2 C2 (Between Cl and Alkyl)
Ar-C-H 127.1 C6 (Ortho to Alkyl)
Ar-C-Cl 122.4 C3 (Ipso to Chlorine)
Ar-C-H 1135 C5 (Ortho to Ethoxy)

64.8 Ethoxy Methylene

45.8 Benzylic Carbon

14.8 Ethoxy Methyl

Mass Spectrometry (MS)

Method: ESI+ (Electrospray lonization) or EI (Electron Impact).

Key Diagnostic lons

e Molecular lon (
): 185.06 m/z (for

).

 |sotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio

between the

(185) and
(187) peaks.

o Base Peak: Often
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156 (Loss of
, imine fragment) or

107 (Chlorophenol fragment) in EI.

Fragmentation Pathway (ESI+)

In ESI+, the
ion is observed at 186. Fragmentation typically involves the loss of ammonia (
, -17 Da) followed by the loss of the ethyl group (

, -28 Da).

[M+H]+
m/z 186

- NH3 (17)

- C2H4 (28)
(Ethoxy cleavage)

[M+H - NH3 - C2H4]+
m/z 141

Click to download full resolution via product page

Figure 2: Predicted ESI+ fragmentation pathway showing sequential loss of amine and ethyl

groups.

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance).
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Wavenumber (

Vibration Mode

Functional Group

)
Primary Amine (
3350 - 3280 N-H Stretch (Doublet)
)
2980 - 2850 C-H Stretch Aliphatic (Ethoxy/Methylene)
1590, 1495 C=C Ring Stretch Aromatic Ring
1245 C-O Stretch Aryl Alkyl Ether
1050 C-N Stretch Primary Amine
810 - 750 C-CI Stretch Aryl Chloride

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, specific impurities must

be monitored.

o Des-ethyl impurity: (3-Chloro-4-hydroxyphenyl)methanamine.

o Detection: Shift of the aromatic protons and disappearance of ethyl signals in NMR.

 Nitrile Intermediate: 3-Chloro-4-ethoxybenzonitrile.

o Detection: Sharp IR peak at ~2230

o Dimerization: Formation of secondary amines (dibenzylamine derivative).

o Detection: MS peak at
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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